Cas no 2137646-87-6 (Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate)
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2137646-87-6
- ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate
- EN300-843565
- Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate
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- Inchi: 1S/C10H17F2NO2/c1-2-15-9(14)5-8(13)7-3-4-10(11,12)6-7/h7-8H,2-6,13H2,1H3
- InChI Key: OXNIFTYMJHIWFL-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(CC(=O)OCC)N)C1)F
Computed Properties
- Exact Mass: 221.12273511g/mol
- Monoisotopic Mass: 221.12273511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.3Ų
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843565-0.05g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-843565-0.1g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-843565-0.25g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-843565-0.5g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-843565-1.0g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-843565-2.5g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-843565-5.0g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
| Enamine | EN300-843565-10.0g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
| Enamine | EN300-843565-1g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 1g |
$986.0 | 2023-09-02 | ||
| Enamine | EN300-843565-5g |
ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate |
2137646-87-6 | 5g |
$2858.0 | 2023-09-02 |
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate (CAS No. 2137646-87-6): A Comprehensive Overview
Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate, identified by its CAS number 2137646-87-6, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and ester functional groups, coupled with a difluorocyclopentyl moiety, makes it a versatile intermediate in synthetic chemistry.
The molecular structure of Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate consists of a propanoate ester linked to an amino group, with the amino group further substituted by a 3,3-difluorocyclopentyl ring. This distinctive configuration imparts unique chemical properties that are exploited in various synthetic pathways. The difluorocyclopentyl group, in particular, is known for its stability and resistance to metabolic degradation, making it an attractive component in drug design.
Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drug candidates. The introduction of fluorine atoms into molecular structures often leads to improved bioavailability, metabolic stability, and binding affinity. In the case of Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate, the dual presence of fluorine atoms in the cyclopentyl ring contributes to these desirable characteristics.
One of the most compelling aspects of Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate is its potential role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds for small-molecule drugs targeting various diseases. For instance, studies have demonstrated its utility in constructing inhibitors for enzymes involved in cancer metabolism. The amino group provides a handle for further functionalization, allowing chemists to introduce additional moieties that enhance target specificity.
The ester functionality in Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate also plays a crucial role in its applications. Ester groups are commonly used as protecting groups or as points of modification in peptide and protein chemistry. Moreover, they can be hydrolyzed under specific conditions to yield carboxylic acids or amides, which are fundamental motifs in many bioactive molecules. This versatility makes Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate a valuable asset in synthetic libraries.
In the context of drug discovery, the compound's structural features align well with current trends toward the development of fluorinated heterocycles. Heterocyclic compounds are known for their broad spectrum of biological activities and are prevalent in many approved drugs. The incorporation of fluorine into these heterocycles can modulate their pharmacokinetic profiles and improve their overall efficacy. Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate serves as an excellent precursor for such derivatives.
Recent studies have also explored the use of Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate in combinatorial chemistry approaches. Combinatorial libraries enable researchers to generate large numbers of diverse compounds rapidly, facilitating high-throughput screening for lead identification. The compound's modular structure allows for easy diversification at multiple positions, making it an ideal candidate for generating libraries with broad chemical space coverage.
The synthesis of Ethyl 3-amino-3-(3,3-difluorocyclopentyl)propanoate involves several key steps that highlight modern synthetic methodologies. The introduction of the difluorocyclopentyl group typically requires advanced techniques such as cross-coupling reactions or metal-catalyzed transformations. These methods ensure high selectivity and yield, which are critical for pharmaceutical applications. Additionally, the protection and deprotection strategies employed during synthesis underscore the compound's importance as an intermediate.
The pharmacological potential of Ethyl 3-amino-3-(cas no2137646-87-6) propanoate has been further explored through computational modeling and experimental validation. Molecular docking studies have shown that this compound can interact with various biological targets with high affinity. These interactions suggest possible applications in treating conditions such as inflammation and neurodegeneration. Further preclinical studies are warranted to fully elucidate its therapeutic potential.
In conclusion, Ethyl 3-amino-ethers-(cas no2137646) propanoate represents a significant advancement in chemical pharmaceuticals due to its unique structural features and versatile applications. Its role as a synthetic intermediate and its potential as a lead compound for drug development underscore its importance in modern medicinal chemistry. As research continues to uncover new ways to harness its properties, ethylesters Ethylesters EthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthylestersEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEthereEtherEtherEtherEtherEtherEtherEtherEtherEtherEtheretheretheretheretheretheretheretheretheretherethereEthylestersestherestherestherestherestherestherestherestherestherestherestherestherestherestherestherestherestheresEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEstheEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterEtterettherettherettherettherettherettherettherettherettherettherettherettherettherettheeersersersersersersersersersersersersersersersestheresstheresstheresstheresstheressthereeereeeeereeeeereeeeereeeeereeeeereeeeereeeeereeeeererererererererererererererererererererreerreerreerreerreerreerreerreerreerreererrrererrrererrrererrrererrrererrrererrrererrrreererrererrererrererrererrererrererrererrererrererrererrererrererrrreererrrreererrrreererrrreererrrreererrrreererrrreererrrreererrrreererrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrrr
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